molecular formula C10H15F2N3O3 B2613702 Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate CAS No. 2247206-24-0

Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate

Cat. No.: B2613702
CAS No.: 2247206-24-0
M. Wt: 263.245
InChI Key: IVKMUTYQRORKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluoroethoxy group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the difluoroethoxy moiety.

    Ethylation: The ethyl group is typically introduced through alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Methyl Ester: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The difluoroethoxy group can be replaced by other nucleophiles under suitable conditions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical modifications makes it a versatile scaffold for the design of new drugs.

Industry

In the industrial sector, this compound may find applications in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity. Additionally, it could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoroethoxy group and the pyrazole ring are likely key features that influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate: Similar structure but with a methyl group instead of an ethyl group.

    Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-5-yl]amino]acetate: Similar structure but with a substitution at a different position on the pyrazole ring.

    Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

Uniqueness

Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethoxy group, in particular, may enhance its stability and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N3O3/c1-3-15-5-7(13-4-9(16)17-2)10(14-15)18-6-8(11)12/h5,8,13H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKMUTYQRORKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC(F)F)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.